N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a common structural motif in many biologically active molecules, and an oxadiazole ring, which is known for its diverse pharmacological properties. The presence of a bromophenyl group further enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a potent dual endothelin receptor antagonist . The primary targets of this compound are the endothelin receptors, which play a crucial role in regulating vascular tone, cell proliferation, and fibrosis .
Mode of Action
The compound interacts with its targets, the endothelin receptors, by binding to them and inhibiting their activity . This inhibition prevents the action of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
The compound affects the endothelin signaling pathway. By inhibiting the endothelin receptors, it disrupts the normal signaling process, leading to a decrease in vasoconstriction and a subsequent decrease in blood pressure .
Pharmacokinetics
The compound has excellent pharmacokinetic properties . It is orally active, indicating good absorption. It is metabolized to a major and pharmacologically active metabolite, ACT-132577
Result of Action
The molecular and cellular effects of the compound’s action include vasodilation and a decrease in blood pressure . These effects are due to the inhibition of the endothelin receptors, which disrupts the normal vasoconstrictive action of endothelin .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds , it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the bromophenyl, oxadiazol, and indole groups within the compound.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the indole core. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with an indole derivative through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials and biological activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Evaluated for its antimicrobial, antioxidant, and toxicity properties.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is unique due to its combination of an indole core and an oxadiazole ring, which imparts a wide range of biological activities. The presence of a bromophenyl group further enhances its chemical reactivity and potential therapeutic applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2/c18-11-7-5-10(6-8-11)16-21-22-17(24-16)20-15(23)13-9-19-14-4-2-1-3-12(13)14/h1-9,19H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOLKXIPOXSATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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